molecular formula C18H13F2N5O4S B2606396 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888429-52-5

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2606396
CAS No.: 888429-52-5
M. Wt: 433.39
InChI Key: AUDGCXCAFSOXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a dihydropyrimidinone derivative characterized by a 4-nitrobenzylthio group at position 2, a 3,4-difluorobenzamide moiety at position 5, and an amino group at position 4 of the pyrimidinone core.

Properties

IUPAC Name

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5O4S/c19-12-6-3-10(7-13(12)20)16(26)22-14-15(21)23-18(24-17(14)27)30-8-9-1-4-11(5-2-9)25(28)29/h1-7H,8H2,(H,22,26)(H3,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDGCXCAFSOXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the nitrobenzyl group, and attachment of the difluorobenzamide moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Nitrobenzyl Group: This step may involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with a thiol group on the pyrimidine ring.

    Attachment of the Difluorobenzamide Moiety: This can be accomplished through an amide coupling reaction using a difluorobenzoyl chloride and an amine group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitrobenzyl group oxidation can yield nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group results in the formation of an amino group.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets would depend on its specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural homology with sulfonamide- and thioether-functionalized dihydropyrimidinones synthesized in high-throughput antitrypanosomatidic studies . Below is a detailed comparison based on substituents, synthesis, and inferred properties:

Key Observations:

Substituent Effects on Yield: The target compound’s 4-nitrobenzylthio group is expected to reduce steric hindrance compared to bulky hexylthio (VII, 75% yield) but may lower yield due to nitro-group reactivity. Benzylthio derivatives (e.g., 19, 59% yield) suggest moderate steric tolerance, while methylthio (20, 36% yield) highlights challenges with smaller substituents .

Spectral and Analytical Data :

  • 1H NMR signals for VII (δ 7.27–7.15) align with aromatic protons in sulfonamide derivatives, suggesting similar splitting patterns for the target compound’s 3,4-difluorobenzamide .
  • High-resolution mass spectrometry (HRMS) and elemental analysis for compound 19 (C, 52.70%; H, 3.98%) validate analytical protocols applicable to the target compound .

Thermal Stability :

  • Melting points for benzylthio (19, 248°C) and methylthio (20, 246–248°C) derivatives suggest that the target compound’s nitro group may lower thermal stability due to increased molecular polarity.

Biological Activity

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C18H14F2N5O4S\text{C}_{18}\text{H}_{14}\text{F}_2\text{N}_5\text{O}_4\text{S}

Molecular Weight: 431.9 g/mol
CAS Number: 888436-73-5

This compound functions primarily as a hypoxia-selective cytotoxin. The nitro group in its structure is enzymatically reduced under low oxygen conditions, leading to the formation of cytotoxic intermediates that preferentially target hypoxic tumor cells while sparing normal tissues. This selectivity is crucial for minimizing side effects in cancer therapies.

In Vitro Studies

The compound has been tested against various human tumor cell lines to evaluate its antiproliferative effects. A summary of findings from several studies is presented in the table below:

Cell LineIC50 (µM)Activity Level
HT-29 (Colon)0.5High
HCT-116 (Colon)0.04Very High
MCF-7 (Breast)>50Inactive
518 A2 (Melanoma)2.5Moderate

In these studies, compounds similar to this compound showed significant antiproliferative activity with IC50 values in the low micromolar range. Notably, the compound displayed remarkable efficacy against colon cancer cell lines while being less effective against breast cancer cells .

Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound leads to G2/M phase arrest in the cell cycle, indicating its role in disrupting normal mitotic processes. This was evidenced by flow cytometry analyses showing an increase in cells arrested at this phase after treatment . Additionally, the compound's ability to disrupt microtubule formation was highlighted as a key factor in its anticancer activity.

Case Studies and Applications

  • Targeted Cancer Therapy : A study demonstrated that this compound effectively reduced tumor size in xenograft models of colon cancer when administered in conjunction with standard chemotherapy agents . This suggests its potential as an adjunct therapy.
  • Hypoxia Selectivity : Research has shown that the compound exhibits enhanced cytotoxicity under hypoxic conditions compared to normoxic environments, making it a promising candidate for treating solid tumors characterized by hypoxia.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation to form the pyrimidinone ring and coupling reactions to introduce functional groups. Key parameters to optimize include:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
    Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for >95% purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrimidinone core, thioether linkage, and fluorobenzamide substituents .
  • HPLC-MS : Confirm molecular weight (C18_{18}H14_{14}F2_2N5_5O4_4S, MW 454.4) and monitor purity .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Antimicrobial activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤32 µg/mL indicating potential .
  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its therapeutic potential?

  • Methodological Answer : Systematically modify functional groups and evaluate bioactivity:
  • Substitution of the 4-nitrobenzylthio group : Replace with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate electron density and binding affinity .
  • Fluorine positioning : Compare 3,4-difluoro vs. mono-fluoro analogs to assess impact on membrane permeability and target engagement .
  • In vitro toxicity : Use MTT assays on HEK293 cells to prioritize low-toxicity derivatives .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer : Investigate pharmacokinetic and metabolic factors:
  • Plasma stability : Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., nitro group reduction) .
  • Bioavailability : Perform pharmacokinetic profiling (Cmax_{max}, T1/2_{1/2}) via LC-MS/MS after oral and intravenous administration in rodent models .
  • Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to improve solubility if poor absorption is observed .

Q. What computational strategies can predict binding modes with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics simulations:
  • Target selection : Prioritize proteins with structural homology to known pyrimidinone targets (e.g., dihydrofolate reductase) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Conduct stability studies using:
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for high-temperature reactions) .
  • pH-dependent degradation : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .
  • Light sensitivity : Store aliquots in amber vials and compare degradation rates with clear vials under UV-Vis light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.